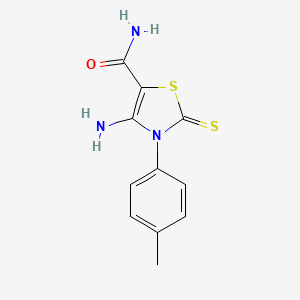

4-Amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C11H11N3OS2 |

|---|---|

Molecular Weight |

265.4 g/mol |

IUPAC Name |

4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C11H11N3OS2/c1-6-2-4-7(5-3-6)14-9(12)8(10(13)15)17-11(14)16/h2-5H,12H2,1H3,(H2,13,15) |

InChI Key |

GZKHVEWXJMRSFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom and thiocarbonyl group are susceptible to oxidation. Key transformations include:

| Reagent/Conditions | Product | Outcome |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/HOAc | Sulfoxide (S=O) | Partial oxidation at the thiocarbonyl sulfur |

| KMnO<sub>4</sub> (acidic) | Sulfone (O=S=O) | Full oxidation to sulfone derivatives |

| Ozone (O<sub>3</sub>) | Ring cleavage | Degradation into carboxylic acid fragments |

These reactions are critical for modifying electron density and biological activity.

Reduction Reactions

The thiocarbonyl group undergoes reduction under specific conditions:

| Reagent | Product | Mechanism |

|---|---|---|

| NaBH<sub>4</sub> (ethanol) | Thiol (-SH) | Selective reduction of C=S to C-SH |

| LiAlH<sub>4</sub> (THF) | Methylene (-CH<sub>2</sub>-) | Complete reduction of thione to thiolane |

Reduction pathways are utilized to generate intermediates for further functionalization .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both the aromatic ring and thiazole positions:

Electrophilic Aromatic Substitution

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the 4-methylphenyl ring.

-

Halogenation : Cl<sub>2</sub> or Br<sub>2</sub> in HOAc adds halogens to the phenyl ring (meta/para selectivity).

Nucleophilic Substitution

-

Amino group reactivity : The C5-carboxamide participates in condensations with aldehydes or ketones to form Schiff bases.

-

Thiol-disulfide exchange : The thiocarbonyl group reacts with mercapto derivatives (e.g., thiophenol) to form disulfide-linked analogs .

Cyclization Reactions

The compound acts as a precursor in heterocycle formation:

-

Pyrimidine derivatives : Cyclization with malononitrile or ethyl cyanoacetate under basic conditions yields fused thiazolo[5,4-d]pyrimidines .

-

Thiazolidinones : Reaction with chloroacetic acid forms thiazolidin-4-one derivatives, enhancing antimicrobial activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki coupling : The 4-methylphenyl group undergoes coupling with arylboronic acids to install biaryl systems.

-

Buchwald-Hartwig amination : Introduces secondary amines at the thiazole’s amino group .

Acid/Base-Mediated Reactions

-

Hydrolysis : Strong acids (HCl/H<sub>2</sub>O) cleave the carboxamide to carboxylic acid.

-

Deprotonation : The NH group reacts with bases (e.g., NaOH) to form salts for improved solubility.

Photochemical Reactions

UV irradiation induces dimerization via the thiocarbonyl group, forming disulfide-bridged dimers. This reactivity is exploited in materials science for polymer cross-linking.

Key Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 4-amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide.

- Mechanism of Action : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism often involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis.

- Case Study : In a study evaluating various thiazole derivatives, it was found that compounds similar to 4-amino-3-(4-methylphenyl)-2-thioxo demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer effects.

- In vitro Studies : Compounds related to 4-amino-3-(4-methylphenyl)-2-thioxo have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and lung cancer cell lines. The mechanism involves induction of apoptosis and cell cycle arrest .

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Comparative Analysis of Thiazole Derivatives

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and amino group. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Amino-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

- Molecular Formula : C₁₁H₁₁N₃OS₂

- Molecular Weight : 265.35 g/mol

- CAS Registry Number : 57037-00-0

- Key Features : The compound features a 1,3-thiazole core substituted with a 4-methylphenyl group at position 3, a thioxo (C=S) group at position 2, and a carboxamide at position 3. It is utilized as a screening compound in drug discovery, available in milligram quantities .

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The following table summarizes key analogues with modifications to the aryl, alkyl, or amide groups:

Key Structural and Functional Differences

Aryl Substituents: 4-Methylphenyl (Target Compound): Electron-donating methyl group enhances stability and modulates solubility .

Amide Modifications :

- Sulfamoylphenyl (): Sulfonamide group enhances hydrophilicity and enzymatic targeting .

- 2,6-Dichlorophenyl (): Chlorine atoms improve membrane permeability and receptor selectivity .

Ester vs. Carboxamide :

- Ethyl ester derivatives () exhibit higher lipophilicity, favoring passive diffusion across biological membranes .

Biological Activity

4-Amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their potential as pharmacologically active agents due to their ability to interact with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is . The compound features a thiazole ring with an amino group and a methyl-substituted phenyl group, which are critical for its biological activity.

The biological activity of thiazole derivatives often stems from their ability to interact with multiple cellular targets. The following mechanisms have been identified for this compound:

- Antitumor Activity : Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer and melanoma cell lines .

- Antimicrobial Properties : Thiazole compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of hydrophobic groups enhances their membrane permeability, contributing to their effectiveness .

- Enzyme Inhibition : Some studies suggest that thiazole derivatives can inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms. For example, they may act as inhibitors of carbonic anhydrase or other relevant enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Substituents on the Phenyl Ring : The presence of an electron-donating methyl group at the para position enhances cytotoxicity and antimicrobial activity .

- Thiazole Ring Modifications : Variations in the thiazole ring can significantly alter the compound's interaction with biological targets. For instance, modifications at the 5-position have been linked to improved enzyme inhibition and cytotoxic effects .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

- Antitumor Efficacy : A study evaluated a series of thiazole derivatives against human cancer cell lines, revealing that compounds with a similar scaffold exhibited IC50 values ranging from 0.5 to 10 µM against MCF-7 (breast cancer) and A431 (skin cancer) cells .

- Antimicrobial Activity : Another investigation reported that certain thiazoles displayed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Micrococcus luteus and Bacillus spp., showcasing their potential as antimicrobial agents .

Data Summary Table

| Biological Activity | IC50/MIC Values | Target Cell Lines/Organisms |

|---|---|---|

| Antitumor | IC50 = 0.5 - 10 µM | MCF-7 (breast), A431 (skin) |

| Antimicrobial | MIC = 1.95 µg/mL | Micrococcus luteus, Bacillus spp. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-amino-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with substituted α-haloketones or through refluxing precursors in trifluoroacetic anhydride. For example, derivatives with fluorophenyl groups were synthesized by refluxing thiazole intermediates in trifluoroacetic anhydride for 4 hours, achieving yields up to 84% . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., glacial acetic acid) significantly impact purity and yield.

Q. Which spectroscopic techniques are critical for characterizing this thiazole derivative?

- Methodology :

- 1H/13C-NMR : Assigns proton environments (e.g., NH2 signals at δ 7.11 ppm in DMSO) and confirms carboxamide functionality .

- FT-IR : Validates thioxo (C=S) stretches (~1200–1250 cm⁻¹) and amide (N–H) vibrations (~3300 cm⁻¹) .

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves anisotropic displacement parameters and hydrogen bonding networks, critical for structural validation .

Q. What are the primary challenges in crystallizing this compound, and how are they addressed?

- Methodology : High anisotropy due to the thioxo group and bulky 4-methylphenyl substituent complicates crystal packing. Slow evaporation from DMF/ethanol mixtures or toluene recrystallization improves crystal quality. WinGX and ORTEP-III assist in visualizing and refining disordered regions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodology : Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects or conformational flexibility. Cross-validate using:

- DFT calculations : Compare computed vs. experimental spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Dynamic NMR : Probe temperature-dependent tautomerism or rotational barriers .

Q. What strategies optimize the compound’s bioactivity while minimizing synthetic complexity?

- Methodology :

- SAR Studies : Modify the 4-methylphenyl group to electron-withdrawing (e.g., -CF3) or donating (-OCH3) substituents. For example, trifluoromethyl analogs showed enhanced anticancer activity in vitro .

- High-Throughput Screening : Use ICReDD’s computational-experimental feedback loop to prioritize derivatives with predicted binding affinity to target enzymes (e.g., kinases) .

Q. How do crystallographic software tools (e.g., SHELXL, WinGX) handle disorder in the thiazole ring system?

- Methodology :

- SHELXL : Partially occupied atoms are refined with free variables, and hydrogen bonds are constrained using AFIX commands. Anisotropic displacement parameters (ADPs) are modeled for non-H atoms .

- WinGX : Provides real-time visualization of ADPs, aiding in identifying rotational disorder in the 4-methylphenyl group .

Q. What experimental and computational approaches validate the compound’s mechanism of action in biological assays?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., tubulin or topoisomerase II). For example, derivatives with 4-bromophenyl groups showed favorable binding in hydrophobic pockets .

- In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7) combined with ROS detection via flow cytometry quantify apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.